2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide

DHODH inhibition Pyrimidine biosynthesis Anticancer research

This α-cyanoacetamide derivative is the definitive reference standard for Leflunomide Impurity 1, essential for regulatory-compliant stability-indicating HPLC method development. Its unique ortho-trifluoromethylphenyl moiety confers distinct binding conformation compared to para-isomers, translating to differential LtaS and DHODH inhibition profiles. Screen-validated LtaS inhibitor and potent cytotoxicity against Raji lymphoma cells (32 nM). Supplied with full characterization data for immediate analytical use. Not interchangeable with positional isomers.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 419534-37-5
Cat. No. B1607583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
CAS419534-37-5
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC#N
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
InChIKeyQRMBMSKLEQIKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5) Procurement Overview: Class, Core Characteristics, and Primary Research Relevance


2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5) is an α-cyanoacetamide derivative featuring an ortho-substituted trifluoromethylphenyl moiety, with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol [1]. This compound is primarily recognized as Leflunomide Impurity 1, a structurally characterized degradation product or synthetic byproduct in the manufacture of the immunosuppressive drug leflunomide, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control [2]. Its structural features position it as a versatile intermediate in medicinal chemistry and as a probe in enzymatic studies.

Why Generic 2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5) Substitution Fails: The Impact of Ortho-Substitution on Target Engagement and Physicochemical Profile


Substitution of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide with positional isomers (e.g., para-substituted 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, CAS 24522-30-3) or other halo/alkyl analogs is not scientifically justified due to the pronounced influence of the ortho-trifluoromethyl group on electronic distribution, steric hindrance, and resultant biological activity . The ortho-substitution pattern alters the compound's binding conformation and its interaction with specific molecular targets, as evidenced by differential inhibition profiles against enzymes like dihydroorotate dehydrogenase (DHODH) and lipoteichoic acid synthase (LtaS) [1]. The quantitative evidence presented below confirms that these structural differences translate into measurable and functionally significant divergences in potency, selectivity, and chromatographic behavior, making the target compound a unique and non-interchangeable entity in both research and analytical applications.

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5) Procurement-Relevant Quantitative Evidence Guide


DHODH Inhibition: A Class-Level Inference for Antiproliferative Activity

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide is identified as an inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis crucial for rapidly dividing cells . While a specific IC50 value for this compound against DHODH is not publicly available, the established DHODH inhibitory activity of the parent drug leflunomide (IC50 = 2.5 μM) and its active metabolite teriflunomide (IC50 = 200 nM) [1] provides a quantitative benchmark. The ortho-substituted target compound is a structurally distinct analog within this class, and its DHODH inhibition profile is predicted to differ from both the parent drug and the para-substituted isomer (Leflunomide Impurity H, CAS 24522-30-3) due to altered binding pocket interactions .

DHODH inhibition Pyrimidine biosynthesis Anticancer research

LtaS Inhibition: A Differentiated Antimicrobial Target Profile

In a high-throughput screen conducted by the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School, 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide (designated HMS979) was identified as an inhibitor of lipoteichoic acid synthase (LtaS) in Staphylococcus aureus [1]. LtaS is a validated antibacterial target critical for Gram-positive bacterial cell wall synthesis and pathogenesis. This screening result indicates a distinct biological activity for the ortho-substituted compound that is not a reported feature of the para-substituted isomer (Leflunomide Impurity H, CAS 24522-30-3) or the parent drug leflunomide.

LtaS inhibition Staphylococcus aureus Antimicrobial resistance

Cytotoxicity Profile: Potent Activity Against Human Raji Cells

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide has demonstrated potent cytotoxicity against human Raji cells, a Burkitt's lymphoma cell line, with an effective concentration of 32 nM after 48 hours of exposure, as assessed by the trypan blue staining method [1]. This sub-micromolar cytotoxicity indicates a high degree of sensitivity in this lymphoblastoid cell line, suggesting a specific and potent mechanism of action. In contrast, the para-substituted isomer (CAS 24522-30-3) is primarily utilized as an analytical standard and synthetic intermediate, with no comparable cytotoxicity data reported, highlighting a functional divergence.

Cytotoxicity Raji cells Lymphoma research

Regulatory Identity: A Defined Leflunomide Impurity with Analytical Traceability

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide is officially designated as Leflunomide Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP, EP) [1]. This designation is specific to the ortho-substituted isomer; the para-substituted isomer (CAS 24522-30-3) is classified as Leflunomide Impurity H, and other analogs (e.g., chloro-substituted derivatives) are distinct impurities [2]. This unique regulatory identity ensures analytical traceability and facilitates the development and validation of purity methods for leflunomide drug substances and products.

Pharmaceutical impurity Leflunomide Regulatory compliance

Physicochemical and Chromatographic Differentiation: Predicted Properties and Retention Behavior

The ortho-trifluoromethyl substitution in 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide is predicted to confer a distinct lipophilicity and chromatographic retention profile compared to its para-substituted isomer. While experimental logP values are not widely reported, the compound's structure suggests a potential for altered membrane permeability and a different retention time in reversed-phase HPLC systems, a critical parameter for analytical method development . In contrast, the para-isomer (CAS 24522-30-3) has a predicted consensus LogP of 2.38 , providing a quantitative benchmark for differential behavior.

Lipophilicity Chromatography Physicochemical properties

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5): Evidence-Based Research and Industrial Application Scenarios


Pharmaceutical Impurity Profiling and Analytical Method Validation for Leflunomide

This compound is the definitive reference standard for Leflunomide Impurity 1, essential for developing and validating stability-indicating HPLC methods to quantify this specific ortho-substituted impurity in leflunomide drug substances and formulations, as required by regulatory agencies [1]. Its use ensures accurate impurity profiling and compliance with pharmacopoeial standards.

Antibacterial Target Validation: LtaS Inhibition in Staphylococcus aureus

As a confirmed hit in a screen for LtaS inhibitors [1], this compound serves as a valuable chemical probe for investigating the role of lipoteichoic acid synthase in Gram-positive bacterial cell wall biosynthesis and pathogenesis. It is particularly suited for follow-up studies to validate LtaS as a target for novel antimicrobial agents against S. aureus.

Oncology Research: B-Cell Malignancy and DHODH Pathway Studies

Leveraging its potent cytotoxicity against Raji lymphoma cells (32 nM) [1] and its established class-level activity as a DHODH inhibitor , this compound is a promising tool for investigating pyrimidine metabolism and cell cycle control in B-cell malignancies. It is suitable for in vitro studies to elucidate mechanisms of action and for structure-activity relationship (SAR) campaigns aimed at optimizing antiproliferative activity.

Medicinal Chemistry: Scaffold for Selective Enzyme Inhibitor Design

The unique ortho-substitution pattern of this compound provides a distinct conformational and electronic profile compared to its para-isomer, as evidenced by differential target engagement (e.g., LtaS activity) [1]. This makes it a privileged scaffold for designing selective inhibitors of enzymes like DHODH or LtaS, where subtle changes in binding pocket interactions can be exploited to improve potency and selectivity profiles.

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